molecular formula C6H8K8O18P4 B560830 D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt CAS No. 103497-71-8

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt

Cat. No. B560830
CAS RN: 103497-71-8
M. Wt: 804.793
InChI Key: KOARMWMDZTZZSB-FPQWBLQBSA-F
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Description

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor . It also binds to the pleckstrin homology (PH) domain of p130 .


Molecular Structure Analysis

The molecular formula of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is C6H8O18P4K8 . Its molecular weight is 804.80 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of -20°C . It has a molecular weight of 804.80 g/mol . The compound’s structure can be represented by InChI and SMILES strings .

Scientific Research Applications

Component of Lipid Signaling Pathway

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor .

Binding to Pleckstrin Homology (PH) Domain

This compound has also been shown to bind to the pleckstrin homology (PH) domain of p130 . The PH domain is a protein domain that occurs in a wide range of proteins involved in intracellular signaling or as constituents of the cytoskeleton.

Substrate for Inositol Kinases

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt acts as a substrate for inositol kinases . These enzymes phosphorylate inositol compounds, leading to the production of a variety of inositol pentaphosphates and hexakisphosphates .

Role in Cellular Calcium Mobilization

D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt plays a fundamental role in cellular calcium mobilization . It is recognized by inositol 1,4,5-trisphosphate kinase, which phosphorylates it to generate a tetrakisphosphate .

Implications in Synaptic Plasticity and Learning

The compound has been implicated in synaptic plasticity and impairments of learning and memory . This suggests a potential role in neurological processes and disorders.

Potential Anticancer Applications

Recent research has suggested that D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt may have potential anticancer applications . Inhibitors of inositol hexakisphosphate kinase, which can process this compound, have demonstrated therapeutic benefits in animal models, such as reducing blood glucose and attenuating myocardial injury .

Safety and Hazards

The compound is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .

properties

IUPAC Name

octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOARMWMDZTZZSB-FPQWBLQBSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8K8O18P4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745631
Record name Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

804.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103497-71-8
Record name Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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